molecular formula C12H20ClN B028472 6-Phenylhexylamine, hydrochloride CAS No. 120375-57-7

6-Phenylhexylamine, hydrochloride

Cat. No. B028472
CAS RN: 120375-57-7
M. Wt: 213.75 g/mol
InChI Key: JYKYEUDNRJFMMW-UHFFFAOYSA-N
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Description

6-Phenylhexylamine, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. This compound is a derivative of phenethylamine, which is a naturally occurring compound found in various plants and animals. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Environmental Science: A study by Li et al. (2021) found that chloride ions, like those in 6-Phenylhexylamine, hydrochloride, can enhance the degradation of pollutants in Fenton systems. This process involves shifting reactive species from Fe(IV) to radicals, which promotes hydroxylation intermediates and reduces nitration intermediates (Li et al., 2021).

  • Pharmaceutical Applications:

    • Racané et al. (2006) synthesized novel 6-amino-2-phenylbenzothiazole derivatives, showing cytostatic activity against various malignant human cell lines, suggesting potential as new antitumor agents (Racané et al., 2006).
    • Phenylephrine hydrochloride, a related compound, effectively reduces intraocular pressure and is used in treating glaucoma and ocular hypertension (Heath & Geiter, 1949).
  • Material Science:

    • Mahmoud et al. (1990) demonstrated that 2-Methyl-6-phenyl chromone la and its derivatives have promising reactivity with various reagents, indicating potential applications in material synthesis (Mahmoud et al., 1990).
    • N-benzoyl-N-phenylhydroxylamine, another related compound, has versatile analytical applications in chemical analysis, overcoming defects of similar reagents and showing potential for future applications (Shendrikar, 1969).

Mechanism of Action

Target of Action

6-Phenylhexylamine, hydrochloride is a compound that is structurally similar to phenethylamine . Phenethylamine targets several receptors, including the primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.

Mode of Action

Phenethylamine, for instance, releases norepinephrine and dopamine, and induces acetylcholine release via a glutamate-mediated mechanism . It also binds to the human trace amine-associated receptor 1 (hTAAR1) as an agonist .

Biochemical Pathways

Phenethylamine, a structurally similar compound, is known to regulate monoamine neurotransmission by binding to htaar1 and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b), among other enzymes . Its exogenous half-life is approximately 5-10 minutes, and it is excreted through the kidneys .

Result of Action

Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans . It regulates monoamine neurotransmission, which can affect mood and cognition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments . Additionally, it should be stored at 4°C and is hygroscopic, indicating that it absorbs water from the air .

properties

IUPAC Name

6-phenylhexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKYEUDNRJFMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676110
Record name 6-Phenylhexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120375-57-7
Record name 6-Phenylhexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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